



Application of LUNA18 in the Study of KRAS G12D Mutations

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Compound of Interest		
Compound Name:	LUNA18	
Cat. No.:	B12389332	Get Quote

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Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, acts as a molecular switch stuck in the "on" position, leading to uncontrolled cell growth and proliferation. The KRAS G12D mutation, in which glycine is replaced by aspartic acid at codon 12, is one of the most prevalent and aggressive drivers of various cancers, including pancreatic, colorectal, and lung cancers.[1] Historically, KRAS has been considered an "undruggable" target. However, recent advancements have led to the development of novel inhibitors. **LUNA18** (also known as Paluratide) is an orally bioavailable, potent, 11-mer cyclic peptide inhibitor that represents a significant breakthrough in targeting KRAS-mutated cancers. [2][3][4]

LUNA18 functions by inhibiting the protein-protein interaction (PPI) between KRAS and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF).[3][5] This inhibition prevents the exchange of GDP for GTP, thereby locking KRAS in its inactive state and suppressing downstream oncogenic signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[5][6] This document provides detailed application notes and protocols for utilizing **LUNA18** in the investigation of KRAS G12D mutations.

Data Presentation



Table 1: In Vitro Activity of LUNA18 in KRAS G12D

Mutant Cell Lines

Cell Line	Cancer Type	KRAS Mutation	Metric	Value (nM)
LS180	Colon Cancer	G12D	IC50	0.17 - 2.9
GSU	Stomach Cancer	G12D	IC50	0.17 - 2.9
AsPC-1	Pancreatic Cancer	G12D	IC50	1.4

Data compiled from multiple sources.[2][7]

Table 2: Biochemical and Pharmacokinetic Properties of

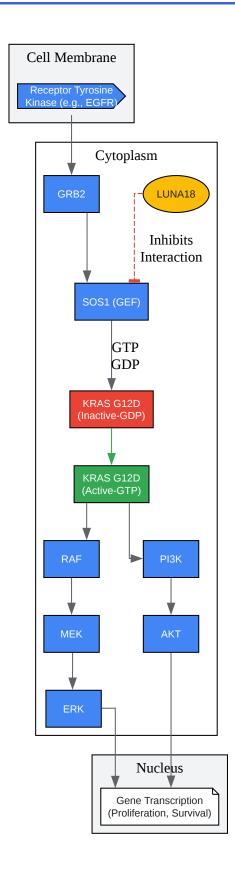
LUNA18

Parameter	Metric	Value	Species/Conditions
KRAS G12D-SOS1 PPI Inhibition	IC50	<2 nM	Biochemical Assay
KRAS G12C Binding Affinity	KD	0.043 nM	Biochemical Assay
Oral Bioavailability	%	21 - 47%	Mouse, Rat, Monkey, Dog
Caco-2 Permeability	Рарр	2.3 x 10-6 cm/s	In Vitro Assay

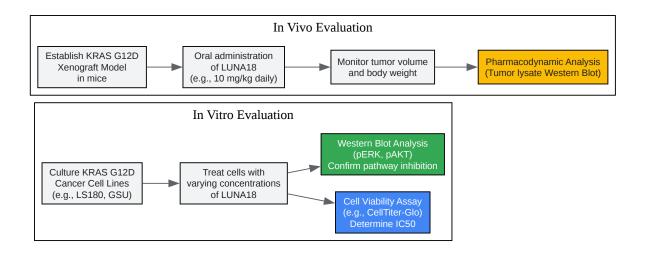
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Mandatory Visualization Signaling Pathway Diagram









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